molecular formula C14H22N4O2 B6808504 N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

Cat. No.: B6808504
M. Wt: 278.35 g/mol
InChI Key: RLLFXCKZPAFGTO-UHFFFAOYSA-N
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Description

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-2,5-diazabicyclo[222]octane-2-carboxamide is a complex organic compound featuring an oxazole ring and a diazabicyclo[222]octane structure

Properties

IUPAC Name

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-3-13-12(9(2)20-17-13)7-16-14(19)18-8-10-4-5-11(18)6-15-10/h10-11,15H,3-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLFXCKZPAFGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1CNC(=O)N2CC3CCC2CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the diazabicyclo[2.2.2]octane moiety. The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions . The diazabicyclo[2.2.2]octane structure is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Mechanism of Action

The mechanism of action of N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The diazabicyclo[2.2.2]octane structure may enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows for versatile applications in research and industry .

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